N-1 Isopropyl vs. Methyl Substitution: Impact on Predicted Lipophilicity and Target Annotation
The 1-isopropyl substituent differentiates the target compound from its closest direct analog, 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1401536-23-9, C₁₁H₁₀N₆O, MW 242.24). The isopropyl group increases calculated logP by approximately 0.87 compared to the methyl analog, as estimated from fragment-based lipophilicity contributions (isopropyl π ≈ 1.53 vs. methyl π ≈ 0.56 on indole N-1) [1]. This lipophilicity shift is predicted to enhance membrane permeability and protein binding characteristics. Furthermore, the 1-isopropyl compound is specifically annotated as an IDO1 inhibitor in the Therapeutic Target Database, whereas the 1-methyl analog lacks this target annotation [2].
| Evidence Dimension | Predicted lipophilicity (calculated logP contribution of N-1 substituent) and target database annotation |
|---|---|
| Target Compound Data | 1-Isopropyl derivative; predicted logP contribution from N-1 substituent ≈ 1.53; annotated as IDO1 inhibitor in TTD |
| Comparator Or Baseline | 1-Methyl derivative; predicted logP contribution from N-1 substituent ≈ 0.56; IDO1 annotation absent from TTD |
| Quantified Difference | Δ logP contribution ≈ +0.97 (isopropyl vs. methyl); exclusive IDO1 target annotation for the isopropyl analog |
| Conditions | Fragment-based logP estimation (indole N-1 substitution); Therapeutic Target Database (TTD) curation |
Why This Matters
Procurement teams selecting between N-1 substituted indole-tetrazole analogs must account for the substantial lipophilicity difference and divergent target profiles, as the isopropyl derivative offers a specific IDO1-focused research tool unavailable with the methyl analog.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. (Fragment π values for alkyl substituents). View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0UZ6C. Target: Indoleamine 2,3-dioxygenase 1 (IDO1). https://idrblab.net/ttd/data/drug/details/D0UZ6C View Source
